molecular formula C17H28N4O4S B2606493 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea CAS No. 2097933-71-4

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea

Cat. No.: B2606493
CAS No.: 2097933-71-4
M. Wt: 384.5
InChI Key: NFOHOIIBVLBMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea is a chemical compound with a unique structure that combines a piperidine ring, a dimethylsulfamoyl group, and an ethoxyphenyl urea moiety.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-4-25-16-8-6-5-7-15(16)19-17(22)18-13-14-9-11-21(12-10-14)26(23,24)20(2)3/h5-8,14H,4,9-13H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOHOIIBVLBMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethylsulfamoyl group, and the coupling with the ethoxyphenyl urea moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Dimethylsulfamoyl Group: This can be achieved through sulfonation reactions using dimethylsulfamide and suitable reagents.

    Coupling with Ethoxyphenyl Urea: The final step involves coupling the piperidine intermediate with an ethoxyphenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in pharmaceutical analysis and quality control processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Sulfamoyl Compounds: Compounds with sulfamoyl groups may exhibit similar chemical reactivity and biological properties.

    Urea Derivatives: Urea-based compounds are widely studied for their diverse applications in chemistry and medicine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N4O3S
  • Molecular Weight : 342.43 g/mol

This compound features a piperidine ring, a dimethylsulfamoyl group, and an ethoxyphenyl moiety, which contribute to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The dimethylsulfamoyl group enhances its binding affinity to target proteins, potentially influencing pathways related to pain modulation and inflammation.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. By inhibiting FAAH, the compound could increase the levels of endogenous cannabinoids, leading to analgesic effects in models of neuropathic pain .

Biological Activity and Efficacy

Research has demonstrated that derivatives of similar compounds exhibit significant biological activities:

  • Analgesic Effects : Compounds structurally related to this compound have shown robust analgesic efficacy in animal models of both neuropathic and inflammatory pain. For instance, a study reported that certain piperazine ureas displayed dose-dependent analgesic effects .
  • Anti-inflammatory Properties : The anti-inflammatory potential is hypothesized due to the compound's ability to modulate inflammatory mediators through receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

Study Findings Reference
Study on FAAH InhibitorsIdentified potent inhibitors with favorable pharmacokinetics and brain permeability
Analgesic Efficacy in Animal ModelsShowed significant pain relief in neuropathic pain models
Structure-Activity Relationship AnalysisHighlighted the importance of the dimethylsulfamoyl group for biological activity

Comparative Analysis with Similar Compounds

Comparative studies reveal that while there are many piperazine derivatives, the presence of the dimethylsulfamoyl group in this specific compound enhances its biological properties compared to others lacking this feature.

Compound Key Feature Biological Activity
Compound ANo dimethylsulfamoyl groupLower analgesic efficacy
Compound BDimethylsulfamoyl presentEnhanced FAAH inhibition

Q & A

Q. What are the recommended synthetic routes for preparing 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea, and how can purity be ensured?

A robust synthesis involves coupling a piperidin-4-ylmethyl intermediate with a 2-ethoxyphenyl urea precursor. For example, similar urea derivatives are synthesized using carbodiimide coupling agents (e.g., EDCI) with DMAP in polar aprotic solvents like DMF or CH₂Cl₂ . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation should include ¹H NMR (300 MHz in DMSO-d₆ for solubility and resolution) and LCMS (e.g., m/z monitoring for [M+H]⁺ ions) .

Q. What analytical methods are suitable for characterizing this compound’s structural integrity and stability?

  • LCMS : Monitor molecular ion peaks (e.g., m/z ~500–600 range) and retention times (HPLC with C18 columns, 1.5–2.0 min gradients using acetonitrile/water + 0.1% TFA) .
  • ¹H NMR : Key signals include the urea NH protons (δ 8.5–9.5 ppm), dimethylsulfamoyl group (singlet at δ 2.8–3.0 ppm for N(CH₃)₂), and ethoxy aromatic protons (δ 6.8–7.5 ppm) .
  • Stability studies : Conduct accelerated degradation under acidic/basic/oxidative conditions (e.g., 0.1 M HCl, 40°C) with HPLC tracking of degradation products .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

Focus on target-specific assays:

  • Enzyme inhibition : Use fluorescence polarization or Förster resonance energy transfer (FRET) assays for enzymes like soluble epoxide hydrolase (sEH), given structural analogs (e.g., TPPU derivatives) show nanomolar potency .
  • Cellular assays : Test antiviral activity (e.g., monkeypox DNA polymerase inhibition) via plaque reduction neutralization tests, referencing residues like Leu631 for binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Modification Impact Method
Piperidine substitution Dimethylsulfamoyl vs. methanesulfonyl groups alter solubility and potency.Synthesize analogs via sulfonylation of piperidine with ClSO₂N(CH₃)₂ .
Ethoxy-phenyl tuning Electron-withdrawing groups (e.g., CF₃) enhance target affinity.Suzuki-Miyaura coupling to introduce substituents .
Urea linker optimization Replace urea with thiourea to assess hydrogen-bonding requirements.Use thiophosgene or Lawesson’s reagent for substitution .

Q. What strategies address discrepancies in pharmacokinetic (PK) data across species?

  • Metabolic profiling : Incubate with liver microsomes (human vs. rodent) and analyze metabolites via LC-HRMS. For example, adamantane analogs show species-dependent CYP450 oxidation .
  • Plasma stability assays : Measure compound half-life in plasma (37°C, 1–24 hrs) to identify esterase-sensitive moieties. Adjust formulations (e.g., PEGylation) to improve AUC .

Q. How can crystallographic studies resolve binding ambiguities with target proteins?

  • Co-crystallization : Soak the compound into protein crystals (e.g., viral polymerases) at 10–20 mM concentration.
  • Fragment screening : Use analogs with halogens (e.g., Cl, F) for phasing via anomalous dispersion. Evidence from Chaetomium thermophilum FAD-dependent oxidoreductase studies supports this approach .

Q. What experimental designs mitigate hygroscopicity issues during formulation?

  • Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., trehalose) to prevent water absorption.
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity at 25°C/60% RH. For analogs like 1-(3-chloro-4-methylphenyl)urea derivatives, DVS revealed 5–10% mass gain, necessitating anhydrous storage .

Methodological Challenges and Contradictions

Q. How should researchers reconcile conflicting data on chiral center stability?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol to separate enantiomers. For piperidine derivatives, racemization occurs above pH 7.0; thus, storage at pH 5–6 is advised .
  • Circular dichroism (CD) : Monitor optical activity during stability studies to detect epimerization .

Q. What approaches validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated cells (50–60°C), then quantify soluble target protein via Western blot.
  • Photoaffinity labeling : Introduce a diazirine moiety to the compound for UV-induced crosslinking, followed by MS/MS identification of binding peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.